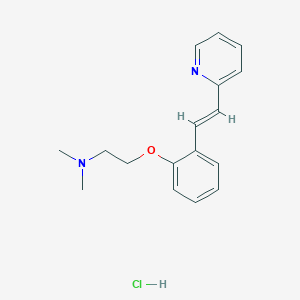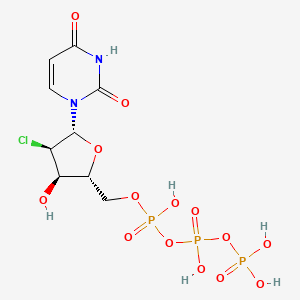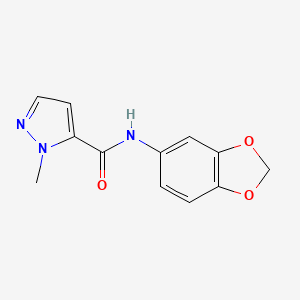![molecular formula C31H45NO10 B1237344 2-{1-[1-Carboxy-2-(4-hydroxy-phenyl)-ethylcarbamoyl]-10-oxo-heptadec-2-enyl}-2-hydroxy-succinic acid](/img/structure/B1237344.png)
2-{1-[1-Carboxy-2-(4-hydroxy-phenyl)-ethylcarbamoyl]-10-oxo-heptadec-2-enyl}-2-hydroxy-succinic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{1-[1-Carboxy-2-(4-hydroxy-phenyl)-ethylcarbamoyl]-10-oxo-heptadec-2-enyl}-2-hydroxy-succinic acid is a natural product found in Trichoderma viride with data available.
Aplicaciones Científicas De Investigación
Photooxidation Studies
The compound succinic acid, a related structure to the chemical , has been studied for its photooxidation rates. In a study by Yang, Ray, and Yu (2008), it was found that succinic acid exhibits the lowest photooxidation rate among C2–C9 dicarboxylic acids (DCAs) in liquid-phase reaction systems. The study identified various intermediates, suggesting potential applications in understanding atmospheric photooxidation processes and the role of DCAs in environmental chemistry (Yang, Ray, & Yu, 2008).
Synthesis and Biological Activity of Related Compounds
Mehta (2013) investigated the synthesis of compounds derived from 4-bromo-2-hydroxy benzoic acid, which shares structural similarities with the compound . This research explored the antibacterial and antifungal activities of the synthesized compounds, indicating potential applications in pharmaceutical research (Mehta, 2013).
Photopolymerization Properties
A study by Zhou, Zhong, and Wang (2022) focused on a polymerizable difunctional photoinitiator derived from itaconic acid and hydroxy-phenyl compounds. This research highlights potential applications in developing environmentally friendly materials, such as in food and medical packaging, by exploring the photopolymerization behavior of similar compounds (Zhou, Zhong, & Wang, 2022).
Crystallography and Molecular Structure
Research by Hu et al. (2011) on (2-carboxyethyl)(phenyl)phosphinic acid, which bears resemblance to the target compound, provided insights into the crystalline structure and hydrogen bonding patterns. Such studies can be crucial for understanding the physical and chemical properties of similar compounds (Hu et al., 2011).
Novel Functional Diacids Synthesis
Zhang Zhi-qin (2004) synthesized novel functional diacids, including compounds structurally similar to the chemical . This research contributes to the development of new synthetic methods and potential applications in various fields, including material science and pharmaceuticals (Zhang Zhi-qin, 2004).
Propiedades
Nombre del producto |
2-{1-[1-Carboxy-2-(4-hydroxy-phenyl)-ethylcarbamoyl]-10-oxo-heptadec-2-enyl}-2-hydroxy-succinic acid |
|---|---|
Fórmula molecular |
C31H45NO10 |
Peso molecular |
591.7 g/mol |
Nombre IUPAC |
(2S)-2-[(E,2S)-1-[[(1S)-1-carboxy-2-(4-hydroxyphenyl)ethyl]amino]-1,11-dioxooctadec-3-en-2-yl]-2-hydroxybutanedioic acid |
InChI |
InChI=1S/C31H45NO10/c1-2-3-4-7-10-13-23(33)14-11-8-5-6-9-12-15-25(31(42,30(40)41)21-27(35)36)28(37)32-26(29(38)39)20-22-16-18-24(34)19-17-22/h12,15-19,25-26,34,42H,2-11,13-14,20-21H2,1H3,(H,32,37)(H,35,36)(H,38,39)(H,40,41)/b15-12+/t25-,26+,31+/m1/s1 |
Clave InChI |
QSQIZTATOSQHOO-FJOVDUCCSA-N |
SMILES isomérico |
CCCCCCCC(=O)CCCCCC/C=C/[C@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)O)[C@@](CC(=O)O)(C(=O)O)O |
SMILES |
CCCCCCCC(=O)CCCCCCC=CC(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)O)C(CC(=O)O)(C(=O)O)O |
SMILES canónico |
CCCCCCCC(=O)CCCCCCC=CC(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)O)C(CC(=O)O)(C(=O)O)O |
Sinónimos |
viridiofungin A viridiofungin A2 viridiofungin A4 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



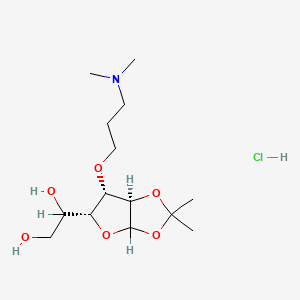

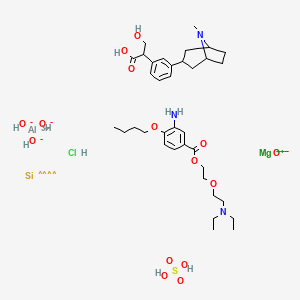
![(1R,3R,5S,9R,12S,13R,14R)-1-hydroxy-13-methyl-14-prop-1-en-2-yl-4,7,10-trioxapentacyclo[6.4.1.19,12.03,5.05,13]tetradecane-6,11-dione](/img/structure/B1237269.png)
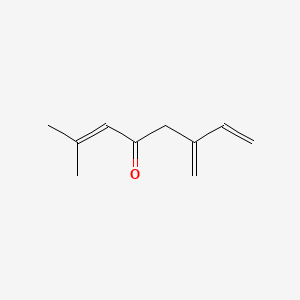
![1-[(2R,4S,5S)-4-amino-5-(hydroxymethyl)oxolan-2-yl]-5-[(E)-2-bromoethenyl]pyrimidine-2,4-dione](/img/structure/B1237273.png)
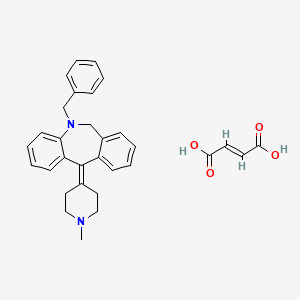
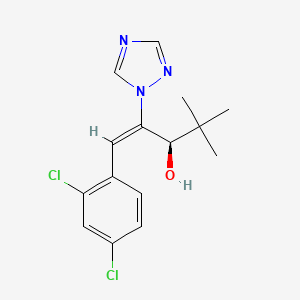
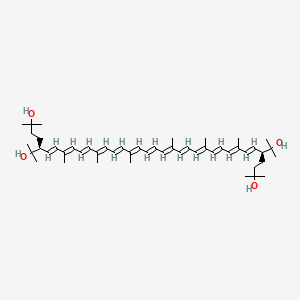
![(6R,7S)-7-[[(5R)-5-Amino-5-carboxypentanoyl]amino]-3-[[(Z)-3-(3,4-dihydroxyphenyl)-2-methoxyprop-2-enoyl]oxymethyl]-7-methoxy-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B1237279.png)
